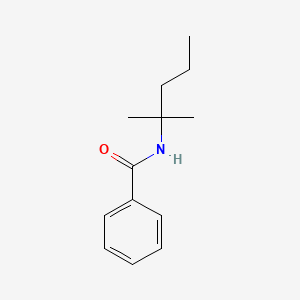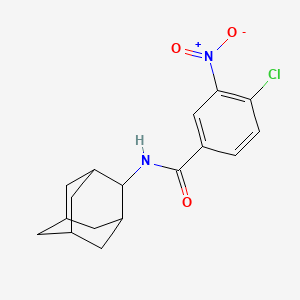
N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MMB-2201, is a synthetic cannabinoid that has been identified as a designer drug. It is structurally similar to other synthetic cannabinoids such as JWH-018 and AB-CHMINACA, which have been associated with adverse health effects. MMB-2201 has gained popularity among recreational drug users due to its psychoactive effects and ease of availability.
作用机制
N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors that are widely distributed throughout the body. When N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide binds to these receptors, it activates intracellular signaling pathways that modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This results in the psychoactive effects of N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide are similar to those of other synthetic cannabinoids and include tachycardia, hypertension, dry mouth, and impaired cognitive function. N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been associated with more severe adverse effects such as seizures, psychosis, and acute kidney injury. The long-term effects of N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide are not well understood, but chronic use of synthetic cannabinoids has been linked to an increased risk of addiction, mental health disorders, and cardiovascular disease.
实验室实验的优点和局限性
N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for use in lab experiments, including its potency, selectivity for the cannabinoid receptors, and ease of availability. However, N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide also has several limitations, including its potential for adverse effects, variability in purity and quality, and lack of standardization. Researchers must take precautions to ensure the safety and reliability of their experiments when using N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide.
未来方向
For research on N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide include investigating its potential therapeutic applications, understanding its long-term effects on health, and developing more selective and safer synthetic cannabinoids. Research on the pharmacology and toxicology of N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can provide valuable insights into the mechanisms of action and potential risks associated with synthetic cannabinoids. Additionally, the development of more selective and safer synthetic cannabinoids can lead to the discovery of novel therapeutic agents for the treatment of various diseases.
合成方法
The synthesis of N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the reaction of 2-methylbenzylamine with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methylsulfonyl chloride to obtain N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. The synthesis method is relatively simple and can be performed using readily available reagents. However, the purity and quality of the final product can vary depending on the reaction conditions and the expertise of the chemist.
科学研究应用
N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been used in scientific research to investigate its psychoactive effects and potential therapeutic applications. Studies have shown that N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are involved in the regulation of pain, mood, and appetite. N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to induce hypothermia, catalepsy, and locomotor suppression in animal models, which are typical effects of cannabinoid receptor activation. N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been investigated for its potential use in the treatment of chronic pain, anxiety, and depression.
属性
IUPAC Name |
2-(2-methyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-8-4-6-10-16(14)12-19-18(21)13-20(24(3,22)23)17-11-7-5-9-15(17)2/h4-11H,12-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNMFMHCHBRORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5866177 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5755666.png)
![(3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5755669.png)

![1-cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]ethanone](/img/structure/B5755689.png)
![{[acetyl(methyl)amino]methyl}(2-phenylethyl)phosphinic acid](/img/structure/B5755710.png)


![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5755734.png)
![N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5755735.png)

![6-(4-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5755744.png)
![4-[(2-hydroxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5755756.png)
